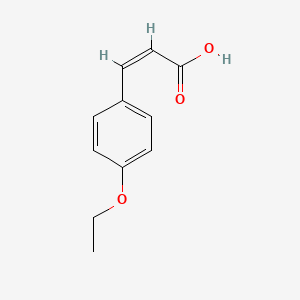

4-乙氧基肉桂酸

描述

4-Ethoxycinnamic acid (4-ECA) is a phenylpropanoid compound found naturally in many plants, including citrus fruits, and is widely used in the food, pharmaceutical, and cosmetic industries. 4-ECA is a highly versatile compound with a wide range of applications, including synthesis and research. 4-ECA has been studied extensively for its role in the synthesis of various compounds, as well as its biochemical and physiological effects.

科学研究应用

医药应用

4-乙氧基肉桂酸由于其结构与其他具有生物活性的肉桂酸衍生物相似,可能在制药行业中具有潜在用途。 例如,一些肉桂酸衍生物通过刺激胰岛素分泌表现出降血糖作用,这可能有利于2型糖尿病的治疗 .

有机合成

该化合物可参与各种有机合成过程。 例如,它可以通过使相应的芳香醛与丙二酸反应来合成,并参与合成诸如胆甾-5-烯-3β基 3-(4-乙氧基苯基)-丙-2-烯酸酯等复杂分子 .

材料科学

在材料科学中,由于其羧酸基团,4-乙氧基肉桂酸可用于修饰纳米粒子或纳米结构(如碳纳米管和石墨烯)的表面,这使其易于功能化 .

液晶研究

作用机制

Mode of Action

It is known that 4-ethoxycinnamic acid can be synthesized by reacting the corresponding aryl aldehyde with malonic acid . The interaction of 4-Ethoxycinnamic Acid with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

4-Ethoxycinnamic Acid participates in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of 4-Ethoxycinnamic Acid .

属性

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

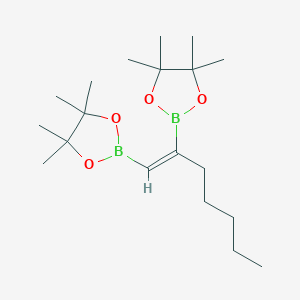

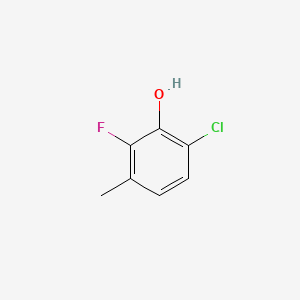

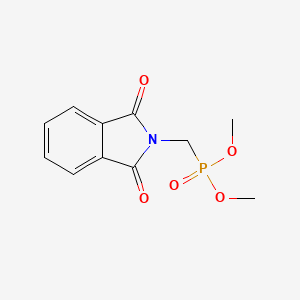

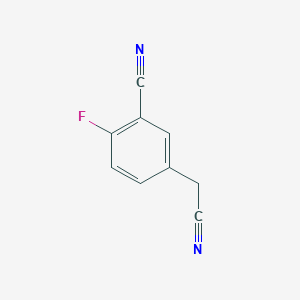

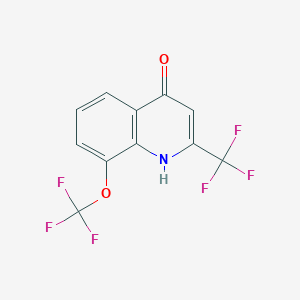

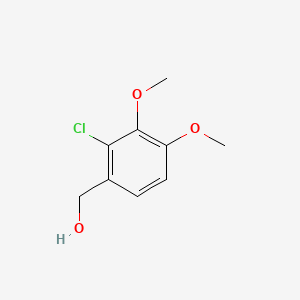

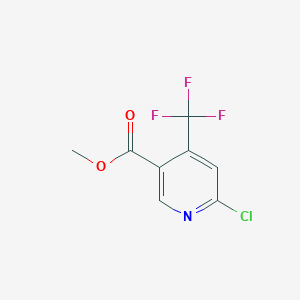

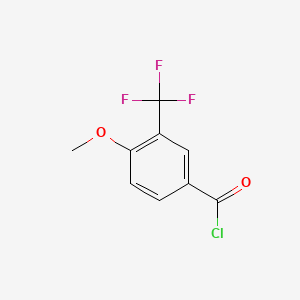

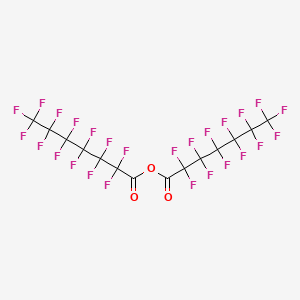

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-ethoxycinnamic acid's ability to induce quinone reductase (QR)?

A1: [] 4-Ethoxycinnamic acid has been identified as a potent inducer of quinone reductase (QR) in vitro. [] QR is a phase 2 detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and damage caused by free radicals and reactive oxygen species. This enzyme accomplishes this by catalyzing the two-electron reduction of quinones to hydroquinones, which are less reactive and more easily excreted. Therefore, the induction of QR by 4-ethoxycinnamic acid suggests its potential as a chemopreventive agent against cancer and other diseases associated with oxidative stress. Further research is needed to explore this potential in more detail.

Q2: How does the molecular structure of 4-ethoxycinnamic acid relate to its liquid crystal properties?

A2: [] 4-Ethoxycinnamic acid, when combined with 4-methoxycinnamic acid, forms a binary liquid crystal mixture. [] The presence of intermolecular hydrogen bonds, confirmed through Fourier-transform infrared spectroscopy (FT-IR), plays a significant role in the formation and stabilization of the liquid crystal phases. [] These hydrogen bonds, analyzed through natural bond orbital (NBO) analysis, contribute to the specific arrangement of molecules within the mixture, leading to the observed smectic A phase alongside nematic phases. [] The molecular properties, including the HOMO-LUMO gap, as determined through UV-Visible studies, further contribute to understanding the electronic interactions and stability of this liquid crystal system. This research sheds light on designing new liquid crystal materials with tailored properties by modifying molecular structures and understanding intermolecular interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。